molecular formula C10H8ClF3O2 B3330106 Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate CAS No. 66504-62-9

Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate

Cat. No.: B3330106
CAS No.: 66504-62-9
M. Wt: 252.62 g/mol
InChI Key: UILOVTWHASLNGP-UHFFFAOYSA-N
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Description

Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate is an aromatic ester featuring a phenyl ring substituted with chlorine (Cl) and trifluoromethyl (CF₃) groups at the 4- and 3-positions, respectively. This compound is widely utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity and stability. Its ester group enables facile hydrolysis or transesterification, making it a versatile precursor for carboxylic acid derivatives or amides .

Properties

IUPAC Name

methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)5-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UILOVTWHASLNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate typically involves the esterification of 4-chloro-3-(trifluoromethyl)phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Hydrolysis

The ester group in methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate can be hydrolyzed to form the corresponding carboxylic acid .

C10H8ClF3O2+H2OC9H6ClF3O2+CH3OHC_{10}H_8ClF_3O_2+H_2O\rightarrow C_9H_6ClF_3O_2+CH_3OH

This reaction can be performed under acidic or basic conditions. For example, using hydrochloric acid: Acetic acid (6 ml) and concentrated hydrochloric acid (6 ml) were added to the obtained [4-chloro-3-(trifluoromethyl)phenyl]acetonitrile and the mixture was stirred at 100°C for 2 hours. After the temperature of the reaction mixture was returned to room temperature, the mixture was poured into water and extracted with ethyl acetate. The organic layer was successively washed with water and a saturated aqueous NaCl solution and dried with anhydrous sodium sulfate. The solvent was removed under reduced pressure to give crude [4-chloro-3-(trifluoromethyl)phenyl]acetic acid .

Reduction

The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

C10H8ClF3O2ReducingAgentAlcoholC_{10}H_8ClF_3O_2\xrightarrow{ReducingAgent}Alcohol

Nucleophilic Substitution

C10H8ClF3O2+NuC10H8F3O2Nu+ClC_{10}H_8ClF_3O_2+Nu^-\rightarrow C_{10}H_8F_3O_2Nu+Cl^-

Oxidation

The amino group can be converted to a nitro group or other oxidized forms through oxidation reactions.

RNH2OxidizingAgentRNO2R-NH_2\xrightarrow{OxidizingAgent}R-NO_2

Scientific Research Applications

Chemical Synthesis Applications

Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate serves as a critical intermediate in organic synthesis. It is often utilized in the following ways:

  • Building Block in Organic Chemistry : The compound is employed as a precursor in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, making it suitable for various chemical transformations .
  • Reactions : It can undergo oxidation, reduction, and substitution reactions. For instance:
    • Oxidation : Converts to corresponding carboxylic acids using agents like potassium permanganate.
    • Reduction : The ester group can be reduced to alcohols using lithium aluminum hydride or sodium borohydride.
    • Substitution : The trifluoromethyl group can be replaced by nucleophiles such as amines under basic conditions.

Biological Research Applications

The compound has been investigated for its potential biological activities, particularly in the following areas:

  • Antimicrobial and Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anti-inflammatory effects, making it a candidate for drug development.
  • Cancer Research : It has been explored as a potential therapeutic agent targeting angiogenesis-related disorders, which play a significant role in tumor growth. This application is supported by findings that link the compound to the inhibition of specific kinases involved in cancer progression .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has shown promise in various drug discovery efforts:

  • Kinase Inhibitors : The compound has been identified as a potent inhibitor of c-KIT kinase, which is crucial in treating gastrointestinal stromal tumors (GISTs). Its efficacy against both wild-type and drug-resistant mutants positions it as a potential therapeutic candidate .
  • Intermediate in Drug Synthesis : It serves as an intermediate in synthesizing other pharmaceutical compounds, particularly those targeting hyper-proliferative diseases like cancer .

Industrial Applications

Beyond research and pharmaceuticals, this compound finds utility in industrial applications:

  • Material Development : this compound is used in developing new materials with enhanced properties such as thermal stability and chemical resistance. Its unique chemical structure contributes to creating advanced materials for various applications.

Mechanism of Action

The mechanism of action of Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall bioactivity.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The target compound is compared to structurally related analogs with modifications in substituents, ester groups, or additional heterocycles:

Compound Name Key Structural Features Molecular Formula Yield (%) Key Applications/Properties References
Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate (Target) Phenyl ring with Cl (4-position), CF₃ (3-position), methyl ester C₁₀H₈ClF₃O₂ N/A Agrochemical/pharmaceutical precursor
Methyl N-[4-chloro-3-(CF₃)phenyl]-N-(tosyl)glycinate (QZ-1940) Sulfonyl (tosyl) group, glycinate backbone C₁₇H₁₄ClF₃NO₄S N/A Enhanced stability, potential bioactivity
Ethyl 2-[4-chloro-3-(CF₃)phenyl]hydrazinylidene(pyridin-2-yl)acetate (1d) Hydrazinylidene linker, pyridyl substitution, ethyl ester C₁₇H₁₄ClF₃N₃O₂ 58 pH-sensitive switch materials
Ethyl 2-(4-((2-(4-(3-(4-Cl-3-CF₃-phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10k) Urea, thiazole, piperazine moieties, ethyl ester C₂₇H₂₅ClF₃N₅O₃S 91.5 High-yield synthesis, medicinal chemistry
[2-[4-Cl-3-CF₃-anilino]-2-oxoethyl] 2-thiophen-3-ylacetate Thiophene ring, amide linkage C₁₅H₁₀ClF₃NO₃S N/A Altered electronic properties
Methyl 2-[3-(3-Cl-4-methylphenyl)phenyl]acetate Biphenyl structure, methyl substitution C₁₆H₁₅ClO₂ N/A Increased lipophilicity
Key Observations:
  • Electronic Effects : The CF₃ group in the target compound enhances electron-withdrawing properties, influencing reactivity. Sulfonyl (QZ-1940) or thiophene () groups further modulate electronic profiles .
  • Biological Relevance : Urea (10k) and thiazole moieties () enhance hydrogen-bonding capacity, crucial for target binding in drug design .

Physicochemical Properties

  • Boiling Points : Biphenyl derivatives () have higher predicted boiling points (~379.8°C) due to increased molecular weight and rigidity .
  • Solubility : Sulfonyl-containing compounds (QZ-1940, QY-9010) may exhibit lower aqueous solubility compared to the target compound, impacting formulation .
  • Stability : Hydrazinylidene-linked compounds () are pH-sensitive, enabling applications in stimuli-responsive materials .

Biological Activity

Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate (CAS No. 66504-62-9) is a compound of significant interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which enhances its lipophilicity, allowing for better interaction with hydrophobic regions of proteins and cell membranes. This structural characteristic is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H8ClF3O
Molecular Weight252.62 g/mol
Boiling PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group not only increases stability but also enhances reactivity, which can modulate enzyme activity or receptor function, leading to various biological effects such as anti-inflammatory and antimicrobial activities .

1. Anti-inflammatory Effects

Research indicates that compounds containing the trifluoromethyl group can exhibit anti-inflammatory properties. For instance, studies have shown that related compounds inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The IC50 values for COX-1 and COX-2 inhibition have been documented, suggesting that this compound may have similar effects .

2. Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. The presence of the trifluoromethyl group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against various pathogens .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on COX Inhibition : In a comparative study, compounds with trifluoromethyl groups demonstrated significant inhibition of COX enzymes, with IC50 values ranging from 19.45 μM to 42.1 μM depending on the specific compound and enzyme target .
  • Antitumor Activity : A related compound was found to act as a potent inhibitor of c-KIT kinase, showcasing antitumor efficacy in various models. This suggests that this compound may also possess similar anticancer properties .

Research Findings Summary

Recent research has focused on synthesizing derivatives of this compound and exploring their biological activities:

CompoundActivity TypeFindings
Methyl 3-(trifluoromethyl)phenylacetateAnti-inflammatorySignificant COX inhibition observed
CHMFL-KIT-64AntitumorPotent against c-KIT mutants; good PK profile
Various Trifluoromethyl DerivativesAntimicrobialEnhanced membrane penetration and efficacy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via esterification of the corresponding phenylacetic acid derivative. For example, in analogs like {4-chloro-3-[...]phenyl}acetic acid, esterification is achieved using methanol under acidic catalysis (e.g., HCl or H₂SO₄) . Optimization involves controlling stoichiometry (e.g., 4N-HCl in ethyl acetate for acid activation) and temperature (room temperature to 50°C) to minimize side reactions. Monitoring via TLC (e.g., ethyl acetate:methanol = 9:1, Rf = 0.60) ensures reaction completion .

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology : Combine chromatographic and spectroscopic techniques:

  • TLC for preliminary purity assessment .
  • HPLC with reverse-phase columns (e.g., C18) under acidic mobile phases (e.g., 0.1% trifluoroacetic acid) to achieve retention times consistent with standards (e.g., 0.99 minutes in TFA-modified conditions) .
  • 1H/13C NMR to confirm substituent positions (e.g., δ 3.71 ppm for methyl ester groups, aromatic protons at δ 7.05–8.49 ppm) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group. Avoid exposure to moisture, as trifluoromethyl groups can sensitize the compound to degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

  • Methodology : Use single-crystal X-ray diffraction to resolve ambiguous structures. For example, in analogs like (E)-methyl 2-(2-(((4-bromo-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)oxy)methyl)phenyl)-2-(methoxyimino)acetate, X-ray analysis confirmed regioselectivity of pyrazole ring substitutions . Computational modeling (DFT) can predict reactive sites and guide synthetic design .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Perform structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing Cl with F or varying trifluoromethyl positions). For instance, in prostaglandin D receptor antagonists, replacing 4-chloro with 4-fluoro altered binding affinity by 10-fold, highlighting the role of halogen electronegativity . Validate using competitive binding assays (e.g., IC₅₀ comparisons) .

Q. How can NMR spectral overlaps in complex analogs be deconvoluted?

  • Methodology : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping aromatic signals. For example, in methyl 2-[...]acetate derivatives, HSQC correlated δ 7.63–7.13 ppm aromatic protons with specific carbons, confirming substitution patterns . Deuterated solvents (e.g., CDCl₃) enhance resolution .

Q. What are the mechanistic implications of trifluoromethyl groups in biological assays?

  • Methodology : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. In fungicidal analogs, replacing -CF₃ with -CH₃ reduced activity by 50%, as shown in strobilurin derivatives . Quantify effects via logP measurements and in vitro microsomal stability assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate
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Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate

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